

herbicidal properties of 1-(2,4-dichlorophenyl)urea

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Compound of Interest

Compound Name: 1-(2,4-dichlorophenyl)urea

CAS No.: 5428-50-2

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An In-depth Technical Guide to the Herbicidal Properties of 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)

Executive Summary

This technical guide provides a comprehensive overview of the herbicidal properties, mechanism of action, synthesis, and analytical evaluation of 1-(3,4-dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron. As a member of the phenylurea class of herbicides, Diuron is a potent and broad-spectrum inhibitor of photosynthesis, primarily utilized for pre-emergence control of annual and perennial broadleaf and grassy weeds.[1] Its primary mode of action is the disruption of the electron transport chain in Photosystem II (PSII), a critical process for plant survival.[2][3] This document details the chemical synthesis of Diuron, its physicochemical properties, environmental fate, and toxicological profile. Furthermore, it provides validated, step-by-step experimental protocols for assessing its phytotoxicity and analytical methods for its detection in environmental matrices, designed for researchers and drug development professionals in the agrochemical field.

Introduction to Diuron

Diuron, chemically designated as 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, is a systemic herbicide that has been used extensively in agriculture and for non-crop vegetation management for several decades.[1][2] It is absorbed primarily through the roots and translocated upward via the xylem.[1] Its efficacy is rooted in its ability to strongly inhibit photosynthesis.[1] While the user prompt specified **1-(2,4-dichlorophenyl)urea**, the widely commercialized and studied herbicide in this class is the 3,4-dichloro isomer, Diuron, which will be the focus of this guide. Diuron is registered for weed control in numerous crops, including forage, field crops, fruits, and vegetables, as well as on industrial sites and rights-of-way.[1] Due to its environmental persistence and potential for groundwater contamination, a thorough understanding of its properties is critical for its safe and effective use.[4][5][6]

Physicochemical Properties

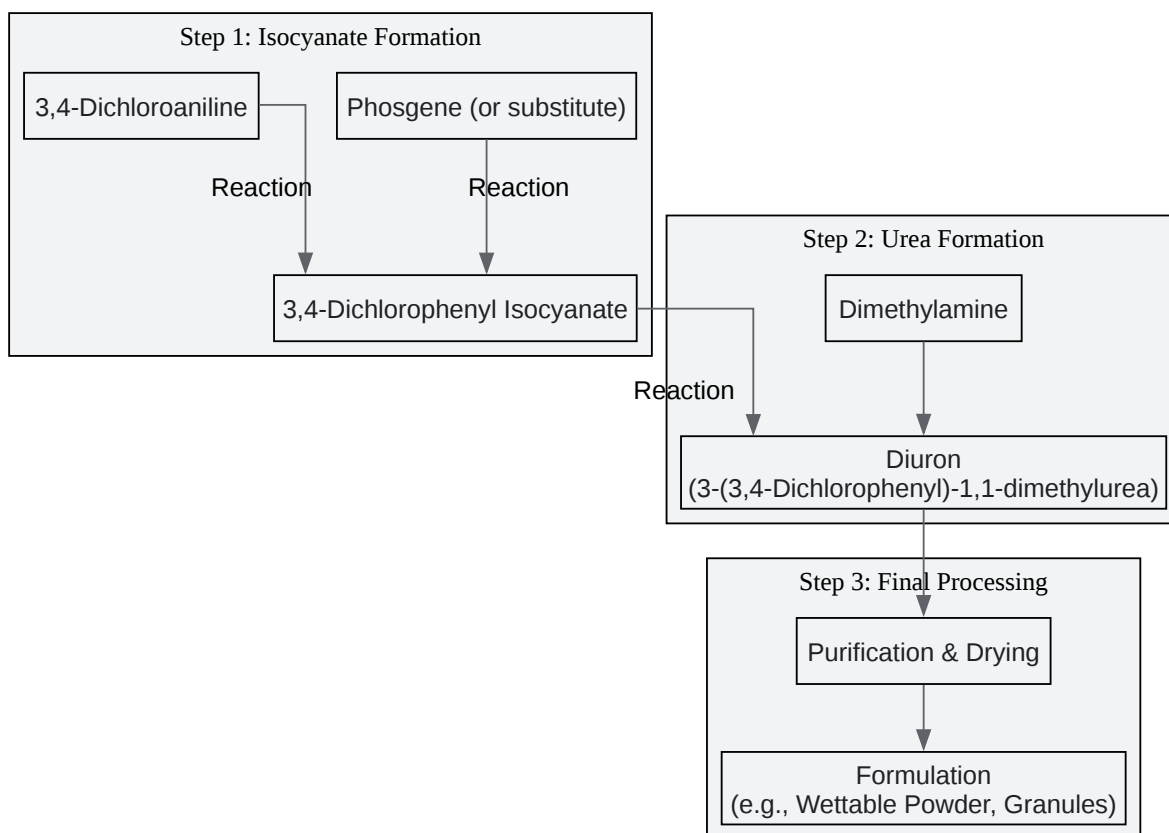
The physical and chemical characteristics of Diuron govern its environmental behavior, solubility, and interaction with biological systems. Technical grade Diuron is a white, odorless, crystalline solid that is stable under conventional conditions to oxidation and moisture.[1]

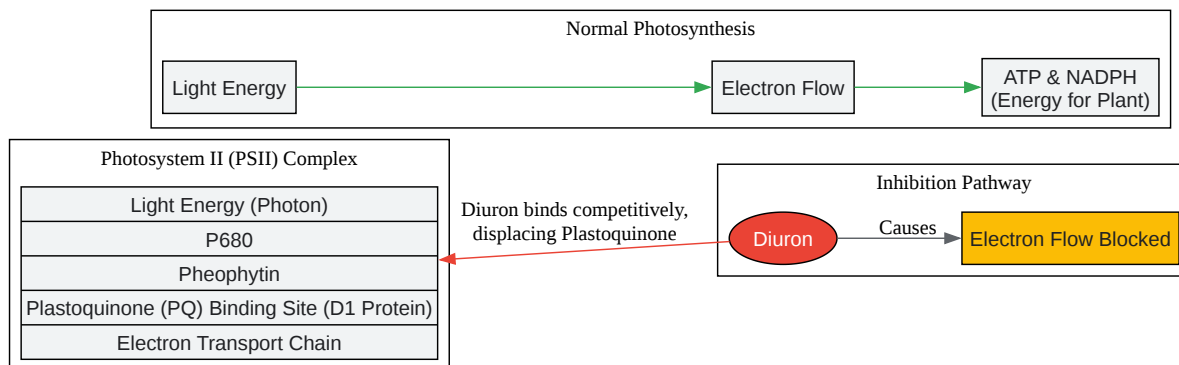
Property	Value	Source
IUPAC Name	3-(3,4-dichlorophenyl)-1,1-dimethylurea	[4]
CAS Registry Number	330-54-1	[4]
Molecular Formula	C ₉ H ₁₀ Cl ₂ N ₂ O	[7]
Molecular Weight	233.09 g/mol	[4][7]
Melting Point	158-159 °C	[8]
Decomposition Temp.	180-190 °C	[1]
Water Solubility	42 mg/L (at 25 °C)	[8]
Vapor Pressure	4.1 x 10 ⁻⁶ Pa (at 30 °C)	[8]
Log P (Octanol-Water)	2.85	[4]

Synthesis and Formulation

The commercial production of Diuron is a well-established multi-step chemical synthesis. The process requires precise control over reaction conditions to maximize yield and minimize the formation of impurities.[4]

The primary synthesis route begins with the reaction of 3,4-dichloroaniline with phosgene or a safer phosgene substitute like triphosgene.[4] This step forms the critical intermediate, 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with dimethylamine to yield the final product, Diuron.[4] The final stages involve purification, drying, and formulation into various commercial products, such as wettable powders, granules, and liquid suspensions.[1]
[4]





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Figure 2: Diuron's Mechanism of Action at Photosystem II.

Bioavailability and Environmental Fate

The environmental persistence and mobility of Diuron are significant factors in its risk assessment.

- **Soil Behavior:** Diuron is moderately persistent in soil, with a typical half-life of around 90 days, though this can range from 30 to 365 days depending on environmental conditions. [9] Its adsorption to soil particles increases with higher clay and organic matter content, which reduces its mobility. [1] Microbial breakdown is the primary mechanism of degradation in soils. [1]* **Water Contamination:** Due to its moderate water solubility and persistence, Diuron has the potential to leach into groundwater, particularly in soils with low organic matter. [4] It can also enter surface waters through runoff. [10] Its degradation in water is slow, especially in the absence of light. [6][10]* **Metabolites:** The primary biodegradation product of Diuron is 3,4-dichloroaniline (3,4-DCA), which can exhibit higher toxicity and is also persistent in the environment. [6] This makes the assessment of its metabolites crucial for a complete environmental impact analysis.

Ecotoxicology and Toxicology Profile

Diuron presents a varied toxicological profile to non-target organisms.

- **Mammals:** It exhibits low acute toxicity to mammals if ingested, inhaled, or through dermal contact. [8][9] The EPA has classified it as a potential human carcinogen. [5][7]* **Aquatic Life:** Diuron is considered moderately to highly toxic to fish and aquatic invertebrates. [9] It is particularly toxic to algae, which is consistent with its mode of action as a photosynthesis inhibitor. [4]* **Other Organisms:** The herbicide is moderately toxic to birds and earthworms but has low toxicity to honeybees. [4]

Experimental Evaluation of Herbicidal Properties Protocol for Phytotoxicity Assessment (Greenhouse Dose-Response Study)

This protocol is designed to determine the dose of Diuron required to inhibit plant growth by 50% (ED₅₀), a key metric for assessing phytotoxicity.

1. Plant Preparation:

- Select sensitive indicator species (e.g., canola, wheat) and a known susceptible weed species. [11]
- 2. Sow seeds in pots or trays filled with a standardized soil mix (e.g., sandy loam).
- Grow seedlings in a controlled greenhouse environment (e.g., 25°C day/18°C night, 14-hour photoperiod) until they reach a uniform growth stage (e.g., 2-3 true leaves). [12]
- 2. **Herbicide Application:**
 - Prepare a stock solution of a technical grade Diuron in a suitable solvent.
 - Create a series of dilutions to achieve a range of application rates. This should include a zero-herbicide control and rates that bracket the expected ED₅₀ value (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 mg/kg of soil). [13]
- 3. Apply the herbicide solutions evenly to the soil surface of each pot. The experiment should be arranged in a completely randomized design with at least four replicates per treatment. [14]
- 3. **Data Collection and Analysis:**
 - After a set period (e.g., 21 days), harvest the above-ground biomass from each pot.
 - Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
 - Record the dry weight for each replicate.
 - Analyze the data using a non-linear regression model (e.g., log-logistic) to calculate the ED₅₀ value, which is the dose causing a 50% reduction in biomass compared to the untreated

control. [11]

Data Presentation: Phytotoxicity of Diuron

The following table summarizes ED₅₀ values for different plant species in varying soil types, demonstrating the influence of soil composition on Diuron bioavailability and phytotoxicity.

Plant Species	Soil Type	Endpoint	ED ₅₀ (mg kg ⁻¹)	Source
Canola	Sand	Shoot Biomass	0.03	[11][13]
Loamy Sand	Shoot Biomass	0.07	[11][13]	
Sand	Root Dry Weight	0.01	[11][13]	
Loamy Sand	Root Dry Weight	0.06	[11][13]	
Wheat	Sand	Shoot Biomass	0.11	[11][13]
Loamy Sand	Shoot Biomass	0.24	[11][13]	
Sand	Root Growth	0.14	[11][13]	
Loamy Sand	Root Growth	0.19	[11][13]	

The higher ED₅₀ values in loamy sand are attributed to greater adsorption of Diuron to organic matter, reducing its bioavailability. [11][13]

Protocol for Efficacy Assessment (Field Trial)

This protocol outlines a standard procedure for evaluating the weed control efficacy of a Diuron formulation under field conditions.

1. Site Selection and Trial Design:

- Select a field site with a natural and uniform infestation of the target weed species. 2. Design the experiment using a randomized complete block design (RCBD) to account for field variability. [14] Each block should contain one replicate of each treatment.
- Plot sizes should be adequate for application and assessment, with a minimum net plot of 25 m² recommended. 2. Treatments and Application:

- Treatments should include an untreated control, the proposed application rate(s) of the Diuron formulation, and an industry standard herbicide for comparison. [14] 2. Apply the treatments using calibrated field plot spray equipment to ensure accurate and uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application. 3. Assessment and Data Collection:
- Assess weed control at regular intervals after application (e.g., 14, 28, and 56 days).
- Efficacy is typically evaluated using a visual rating scale (e.g., 0% = no control, 100% = complete kill) or by counting weed density and/or measuring weed biomass in quadrats placed randomly within each plot.
- Assess crop phytotoxicity visually if the trial is conducted in a crop.

4. Data Analysis:

- Subject the data (e.g., percent control, weed biomass) to an Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a mean separation test (e.g., Tukey's HSD) to determine statistically significant differences between treatment means.

Analytical Methodologies for Residue Analysis

Accurate quantification of Diuron and its metabolites in environmental samples is essential for monitoring and regulatory purposes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and robust method. [15][16]

Protocol for Diuron Analysis in Soil via LC-MS/MS

1. Sample Preparation and Extraction:

- Collect a representative soil sample from the field.
- Air-dry the sample and sieve to remove large debris.
- Extract a subsample (e.g., 10g) using an appropriate solvent system, such as methanol/water with formic acid, via an accelerated solvent extraction (ASE) system. [15] 2. Extract Cleanup and Concentration:
- Evaporate the organic solvent (methanol) from an aliquot of the extract.
- Dilute the remaining aqueous extract and filter it through a 0.22 μm syringe filter to remove particulates before analysis. [15] For water samples, a solid-phase extraction (SPE) step can be used to concentrate the analytes. [16] 3. LC-MS/MS Analysis:
- Inject the filtered extract into a reverse-phase HPLC system (e.g., C18 column).

- Couple the HPLC to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. [15] 3. Monitor for specific mass-to-charge (m/z) transitions for Diuron and its metabolites (e.g., 3,4-DCA) for quantification and confirmation.

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A[label="1. Sample Collection\n(Soil or Water)"]; B[label="2. Extraction\n(e.g., Accelerated Solvent Extraction for Soil;\nSolid-Phase Extraction for Water)"]; C [label="3. Extract Filtration / Cleanup"]; D [label="4. LC-MS/MS Injection"]; E [label="5. Chromatographic Separation\n(HPLC)"]; F [label="6. Ionization\n(Electrospray - ESI)"]; G [label="7. Mass Analysis\n(Tandem MS)"]; H [label="8. Data Acquisition & Quantification"];  
  
A -> B -> C -> D -> E -> F -> G -> H; }
```

Figure 3: General Workflow for Analytical Detection of Diuron.

Conclusion

Diuron remains an effective herbicidal agent due to its potent inhibition of Photosystem II. This guide has detailed its chemical synthesis, mechanism of action, and environmental characteristics. The provided experimental protocols offer a validated framework for researchers to assess its phytotoxicity and efficacy in a scientifically rigorous manner. A comprehensive understanding of its properties, from molecular interactions to environmental fate and analytical detection, is paramount for its responsible application in modern agriculture and vegetation management.

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